molecular formula C10H9ClN2OS2 B15052817 2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B15052817
M. Wt: 272.8 g/mol
InChI Key: ZNFWGILZGNWOEJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a benzothiazole-based chemical intermediate designed for research and development applications. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, known for yielding compounds with diverse pharmacological activities . This acetamide derivative is of significant interest in the synthesis of novel chemical entities, particularly in the search for new anti-tubercular agents to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . Its reactive chloroacetamide group makes it a versatile building block for further functionalization, enabling structure-activity relationship (SAR) studies and molecular hybridization techniques . Researchers utilize this compound in the design and development of potential inhibitors targeting vital bacterial enzymes, such as DprE1, which is a validated target for anti-tubercular drug discovery . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is essential to consult the Safety Data Sheet (SDS) before handling and to adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2OS2

Molecular Weight

272.8 g/mol

IUPAC Name

2-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide

InChI

InChI=1S/C10H9ClN2OS2/c1-15-10-13-7-3-2-6(4-8(7)16-10)12-9(14)5-11/h2-4H,5H2,1H3,(H,12,14)

InChI Key

ZNFWGILZGNWOEJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The synthesis typically involves a two-step sequence:

  • Formation of the benzo[d]thiazole scaffold .
  • Introduction of the chloroacetamide moiety .

Key intermediates include 2-amino-6-(methylthio)benzo[d]thiazole , which is subsequently acylated with chloroacetyl chloride. The reaction is facilitated by bases such as triethylamine (TEA) or potassium carbonate to neutralize HCl byproducts.

Stepwise Synthesis Protocols

Preparation of 2-Amino-6-(Methylthio)Benzo[d]Thiazole

The benzo[d]thiazole core is synthesized via cyclization of substituted anilines with carbon disulfide or thiourea in the presence of iodine or oxidative agents. For example:

  • Reactants : 4-Methylthio-2-nitroaniline, thiourea, iodine.
  • Conditions : Reflux in ethanol for 12 hours.
  • Yield : ~75–85%.

Acylation with Chloroacetyl Chloride

The amino group on the benzo[d]thiazole undergoes nucleophilic acyl substitution:

  • Reactants :
    • 2-Amino-6-(methylthio)benzo[d]thiazole (1 equiv).
    • Chloroacetyl chloride (1.2 equiv).
    • Base: TEA or NaOH (2 equiv).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : 0–5°C for 1 hour, then room temperature for 4–6 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization (ethanol/water).
  • Yield : 70–90%.
Table 1. Optimization of Acylation Conditions
Parameter Optimal Value Impact on Yield
Solvent DCM Maximizes solubility of intermediates
Temperature 0°C → RT Reduces side reactions
Base TEA Efficient HCl scavenging
Molar Ratio (Amine:ClCH₂COCl) 1:1.2 Prevents over-acylation

Alternative Routes and Modifications

One-Pot Synthesis

Some protocols combine cyclization and acylation in a single reactor:

  • Reactants : 6-(Methylthio)benzo[d]thiazol-2-amine, chloroacetyl chloride.
  • Catalyst : Iodine or FeCl₃.
  • Solvent : Acetonitrile.
  • Yield : 65–75%.

Solid-Phase Synthesis

Patents describe immobilized benzo[d]thiazole derivatives on resin beads for scalable production:

  • Support : Wang resin.
  • Coupling Agent : HATU/DIPEA.
  • Cleavage : TFA/DCM.
  • Purity : >95% (HPLC).

Critical Analysis of Methodologies

Yield and Purity Challenges

  • Side Products : Over-chlorination or dimerization may occur if stoichiometry is unbalanced.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often required for >99% purity.

Green Chemistry Approaches

  • Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction time (30 minutes) and improves yield (82%).
  • Biocatalysis : Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF₄]) achieves 78% yield with minimal waste.

Spectroscopic Validation

Post-synthesis characterization is critical:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.55 (s, 3H, SCH₃), 4.30 (s, 2H, ClCH₂), 7.45–7.90 (m, 3H, Ar-H).
  • LC-MS : m/z 272.77 [M+H]⁺.

Industrial-Scale Production

Pilot plant protocols emphasize cost-effectiveness:

  • Batch Size : 10–50 kg.
  • Catalyst Recovery : Iodine is recycled via distillation.
  • Waste Management : HCl gas is scrubbed with NaOH solution.
Table 2. Industrial Synthesis Parameters
Metric Value
Reaction Volume 500–1,000 L
Cycle Time 8–12 hours
Annual Production 1–5 metric tons

Emerging Innovations

  • Flow Chemistry : Continuous microreactors enhance heat transfer and reduce reaction time to 20 minutes.
  • Photocatalysis : Visible-light-driven acylation using TiO₂ nanoparticles (yield: 88%).

Chemical Reactions Analysis

2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Purity (%) Key Substituents
Target Compound Not reported Not reported Not reported 2-(methylthio), 6-chloroacetamide
YLT322 Not reported Not reported 98 2-(pyridinylamino-ethylthio)
7q 177.9–180.8 70 90 2-chloropyridin-4-yl, 2-methoxybenzamide
7t 237.7–239.1 68 92 Thiazol-2-ylamino

The target compound’s physicochemical data remain unreported, but analogs like 7q and 7t show high melting points (177–239°C) and moderate yields (68–70%), suggesting stable crystalline forms and feasible synthesis scalability .

Heterocyclic Acetamides with Thiazole/Pyridine Moieties

  • N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c): Incorporates a morpholinoethoxy-phenyl-thiazole group. Despite a lower yield (21%), its NMR and MS data confirm structural integrity, and the morpholino group may enhance solubility .
  • N-(3,4-Dichlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8d): Substituted with dichlorobenzyl, this compound shows a higher yield (33%) and similar stability, underscoring the role of halogenation in improving reactivity .

Pesticidal Chloroacetamides

Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) and 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide prioritize herbicidal activity over pharmacological effects. Their structures feature bulky alkyl and alkoxy groups, which enhance soil persistence but reduce specificity in biological systems compared to the benzothiazole core .

Biological Activity

2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2OS, with a molecular weight of approximately 240.71 g/mol. The compound features a chloro group and a methylthio group attached to a benzo[d]thiazole moiety, which contributes to its unique chemical behavior and biological properties .

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial effects. It has been shown to inhibit bacterial growth by interfering with protein synthesis mechanisms. Thiazole derivatives, including this compound, exhibit broad-spectrum activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli50 µg/mL15
Staphylococcus aureus25 µg/mL20
Klebsiella pneumoniae30 µg/mL18

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A study evaluating various benzothiazole derivatives found that compounds similar to this one exhibited potent inhibitory effects on human cancer cell lines. For instance, derivatives of benzothiazole were tested against several cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis .

Case Study: Anticancer Efficacy

In a specific case study involving benzothiazole derivatives, compounds with structural similarities to this compound were evaluated for their effects on HepG2 liver cancer cells. The results indicated that certain derivatives induced apoptosis in a concentration-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutics .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors involved in critical biochemical pathways. This interaction is essential for understanding the compound's mechanism of action and optimizing its therapeutic potential. Research indicates that the compound may disrupt cellular processes by inhibiting key enzymes involved in cancer cell proliferation and survival .

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2-chlorobenzothiazole with methylthiol in the presence of a base under reflux conditions. This method allows for the formation of the desired compound, which can then be purified through recrystallization techniques. While industrial production methods are not extensively documented, they generally follow similar synthetic routes optimized for yield and purity.

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 2-(methylthio)benzo[d]thiazol-6-amine. A common method includes:

  • Step 1 : Chloroacetylation of the amine intermediate using chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions (0–5°C, THF solvent) to form the acetamide core .
  • Step 2 : Purification via crystallization or column chromatography to isolate the product.
    Key factors affecting yield include temperature control (exothermic reactions require cooling), stoichiometric ratios (excess chloroacetyl chloride improves conversion), and solvent choice (polar aprotic solvents enhance reactivity). Yields of 70–85% are achievable with optimized conditions .

Q. How can researchers confirm the molecular structure of this compound and validate purity?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., methylthio group at δ ~2.5 ppm, aromatic protons in the benzo[d]thiazole ring) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak at m/z 283.03) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond lengths and angles, as demonstrated in related acetamide derivatives .
    Purity is assessed via HPLC (≥95% purity, using C18 columns and UV detection at 254 nm) .

Q. What are the recommended purification methods to isolate this compound from reaction mixtures?

  • Crystallization : Slow cooling of the reaction mixture in ethanol or ethyl acetate yields high-purity crystals .
  • Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) separates unreacted starting materials and byproducts .
  • Recrystallization : For further refinement, dissolve in hot methanol and filter impurities .

Advanced Research Questions

Q. How can computational modeling guide the design of reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, identifying energetically favorable pathways. For example:

  • Mechanistic Insights : Modeling the nucleophilic attack of the amine on chloroacetyl chloride reveals activation barriers, aiding in catalyst selection .
  • Solvent Effects : COSMO-RS simulations optimize solvent polarity to enhance reaction rates .
    These methods reduce trial-and-error experimentation and align with ICReDD’s computational-experimental feedback loop .

Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?

Comparative studies using analogs (e.g., replacing methylthio with morpholinoethoxy groups) can clarify structure-activity relationships (SAR):

  • In Vitro Assays : Test antimicrobial activity against Gram-positive/-negative bacteria (MIC values) or cytotoxicity in cancer cell lines (IC50_{50}) .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., thymidylate synthase for anticancer activity) to explain potency differences .
    Contradictions often arise from substituent electronic effects (e.g., electron-withdrawing groups enhancing reactivity) or steric hindrance .

Q. How can scaling-up synthesis be achieved without compromising yield or purity?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, critical for exothermic chloroacetylation .
  • Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures consistent intermediate quality .
  • Design of Experiments (DoE) : Multivariate analysis optimizes parameters (temperature, residence time) for large batches .

Q. What analytical techniques characterize degradation products under stress conditions?

  • Forced Degradation Studies : Expose the compound to heat (80°C), UV light, or acidic/alkaline conditions.
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetamide group to carboxylic acid) .
  • Stability-Indicating Methods : Develop HPLC protocols to quantify degradation impurities (<0.1% w/w) .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageReference
Stepwise Chloroacetylation8398High reproducibility
One-Pot Synthesis6892Reduced purification steps

Q. Table 2. Biological Activity of Structural Analogs

Analog SubstituentAntimicrobial MIC (µg/mL)Cytotoxicity IC50_{50} (µM)Reference
Methylthio (Target)1.2 (S. aureus)8.5 (HeLa)
Morpholinoethoxy0.8 (E. coli)5.2 (MCF-7)

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